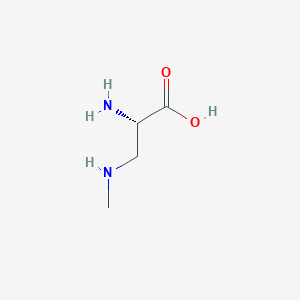

beta-N-Methylamino-L-alanine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(methylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2/c1-6-2-3(5)4(7)8/h3,6H,2,5H2,1H3,(H,7,8)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJVHVMNGOZXSOZ-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60166611 | |

| Record name | beta-N-Methylamino-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15920-93-1 | |

| Record name | β-(N-Methylamino)-L-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15920-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-N-Methylamino-L-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015920931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-N-Methylamino-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .BETA.-METHYLAMINO-L-ALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/108SA6URTV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Tangled Web of Lytico-Bodig: A Technical History of Beta-N-Methylamino-L-alanine (BMAA) in Guam

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

For decades, the Chamorro people of Guam were afflicted by a devastating neurodegenerative disease locally known as Lytico-Bodig. Characterized by a unique combination of symptoms resembling amyotrophic lateral sclerosis (ALS), Parkinson's disease, and dementia, this condition, formally termed Amyotrophic Lateral Sclerosis/Parkinsonism-Dementia Complex (ALS/PDC), presented a profound medical mystery.[1][2][3] The incidence of ALS/PDC on Guam was 50 to 100 times higher than that of ALS globally, suggesting a potent environmental trigger.[4] This in-depth technical guide chronicles the scientific journey to uncover the etiological agent behind this enigmatic disease, focusing on the discovery and investigation of the neurotoxin beta-N-methylamino-L-alanine (BMAA).

A Historical Timeline of Discovery

The investigation into Lytico-Bodig has been a multi-decade endeavor, marked by key observational studies, pivotal hypotheses, and the eventual identification of a compelling environmental culprit.

-

Early 20th Century: Initial reports of a paralytic illness among the Chamorro people emerge.

-

1940s-1950s: Following World War II, U.S. Navy physicians document the unusually high incidence of a neurodegenerative disorder on Guam, which becomes a leading cause of adult death among the Chamorro.[3]

-

1960s: The "cycad hypothesis" gains traction, suggesting a link between the consumption of flour made from the seeds of the native cycad plant, Cycas micronesica, and Lytico-Bodig.[1][5]

-

1980s: Researcher Peter Spencer and his team demonstrate that macaques fed high doses of a compound from cycad seeds, BMAA, develop neurological symptoms, providing a crucial experimental link.

-

2002: Ethnobotanist Paul Alan Cox and neurologist Oliver Sacks propose the "biomagnification hypothesis." They theorize that BMAA, produced by cyanobacteria in the roots of cycads, becomes increasingly concentrated as it moves up the food chain, from cycads to flying foxes (a traditional Chamorro delicacy), and ultimately to humans.[4][6]

-

2003-Present: Subsequent research provides strong evidence for the biomagnification of BMAA in the Guam ecosystem and its presence in the brain tissue of ALS/PDC patients, solidifying its role as a key environmental factor in the disease.

The Ethnobotanical Link: Cycads in Chamorro Culture

The cycad plant, or "fadang" in the Chamorro language, has long been a part of the indigenous culture of Guam.[5] The seeds were traditionally used to make flour, particularly during times of food scarcity. The Chamorro people were aware of the toxicity of raw cycad seeds and employed a laborious detoxification process involving soaking and washing to make the flour edible.[2][7] However, the effectiveness of this process in removing all neurotoxins, particularly the protein-bound forms of BMAA, has been a subject of intense scientific scrutiny.[8]

Quantitative Data Summary

The biomagnification hypothesis is supported by quantitative analysis of BMAA concentrations at different trophic levels in the Guam ecosystem. The following tables summarize key findings from various studies.

| Sample Matrix | Mean BMAA Concentration (µg/g) | Reference |

| Cyanobacteria (symbiotic in cycad roots) | Varies, can be significant | [9] |

| Cycad Seed (unprocessed) | Varies depending on the part of the seed | |

| - Sarcotesta (fleshy outer layer) | ~9 | [4] |

| - Gametophyte (kernel) | High, but reduced by washing | |

| Processed Cycad Flour | Low, but detectable levels of free and bound BMAA | [2][7][8] |

| Flying Fox (Pteropus mariannus) Tissue | 10-1000s (demonstrating significant biomagnification) | [10][11] |

| Human Brain Tissue (ALS/PDC Patients) | Detectable levels found in post-mortem samples | [9] |

Table 1: Summary of BMAA Concentrations in Various Samples from Guam.

Key Experimental Protocols

The identification and quantification of BMAA have been central to understanding its role in Lytico-Bodig. The following are detailed methodologies for key experiments.

Protocol 1: Extraction of BMAA from Cycad Flour

-

Sample Preparation: A known weight of cycad flour is homogenized.

-

Extraction of Free BMAA: The homogenized sample is extracted with 0.1 M trichloroacetic acid (TCA) to isolate the free amino acids. The mixture is centrifuged, and the supernatant containing the free BMAA is collected.[12]

-

Extraction of Protein-Bound BMAA: The remaining pellet from the TCA extraction is subjected to acid hydrolysis (typically with 6 M HCl at 110°C for 18-24 hours) to release BMAA that is incorporated into proteins.[12]

-

Solid-Phase Extraction (SPE): The hydrolyzed sample is passed through a C18 SPE cartridge to remove interfering substances and concentrate the BMAA fraction.

-

Derivatization: The extracted BMAA is derivatized with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) to enable fluorescent detection.[12][13]

Protocol 2: Analysis of BMAA by High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FD)

-

Instrumentation: A standard HPLC system equipped with a fluorescence detector is used.

-

Column: A reversed-phase C18 column is typically employed for the separation of the AQC-derivatized amino acids.

-

Mobile Phase: A gradient elution is performed using a mixture of an aqueous buffer (e.g., acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[12]

-

Detection: The fluorescence of the AQC-BMAA derivative is monitored at an excitation wavelength of 250 nm and an emission wavelength of 395 nm.

-

Quantification: The concentration of BMAA in the sample is determined by comparing the peak area of the AQC-BMAA derivative to a standard curve generated from known concentrations of BMAA.

Protocol 3: Analysis of BMAA by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer is utilized.

-

Chromatography: Separation is achieved using either reversed-phase chromatography (for derivatized BMAA) or hydrophilic interaction liquid chromatography (HILIC) for underivatized BMAA.[13][14]

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Mass Spectrometry: The analysis is performed in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for BMAA are monitored for highly selective and sensitive detection.

-

Quantification: An isotopically labeled internal standard (e.g., D3-BMAA) is typically added to the sample prior to extraction to correct for matrix effects and variations in instrument response, allowing for accurate quantification.[14]

Visualizing the Science: Diagrams and Workflows

To better illustrate the complex relationships and processes involved in the BMAA story, the following diagrams have been generated using the DOT language.

Caption: Biomagnification of BMAA in the Guam food chain.

Caption: General experimental workflow for BMAA analysis.

Caption: Proposed signaling pathways of BMAA neurotoxicity.

Mechanisms of BMAA Neurotoxicity

The precise mechanisms by which BMAA induces neuronal death are multifaceted and continue to be an active area of research. Two primary pathways have been elucidated:

-

Excitotoxicity: BMAA acts as an agonist at glutamate receptors, particularly NMDA and AMPA/kainate receptors.[15][16][17] This leads to excessive neuronal excitation, an influx of calcium ions, and subsequent excitotoxic cell death.

-

Oxidative Stress: BMAA can inhibit the cystine/glutamate antiporter (system Xc-), leading to a depletion of intracellular glutathione, a major antioxidant.[18] This depletion results in increased levels of reactive oxygen species (ROS) and oxidative stress, which can damage cellular components and trigger apoptosis.[19][20]

Neuropathological Findings

Post-mortem examination of brain tissue from individuals with Guam ALS/PDC has revealed distinct neuropathological features. These include the widespread presence of neurofibrillary tangles (NFTs), similar to those seen in Alzheimer's disease, and in some cases, features of parkinsonism.[21][22][23][24] More recent studies have also implicated the presence of tau and Aβ prions in the brains of ALS-PDC patients, suggesting a complex interplay of protein misfolding and aggregation.[21][25]

Conclusion

The story of BMAA and Lytico-Bodig in Guam is a compelling example of how environmental factors can profoundly impact human health. The journey from initial epidemiological observations to the identification of a specific neurotoxin and the elucidation of its biomagnification and mechanisms of action has provided invaluable insights into the pathogenesis of neurodegenerative diseases. While the incidence of Lytico-Bodig has declined with changes in the traditional Chamorro diet, the lessons learned from this unique medical mystery continue to inform research into ALS, Alzheimer's, and Parkinson's disease worldwide. Further investigation into the chronic effects of low-level BMAA exposure remains a critical area of study for public health and drug development professionals.

References

- 1. Production of the Neurotoxin BMAA by a Marine Cyanobacterium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Amino-3-(methylamino)-propanoic acid (BMAA) in cycad flour: an unlikely cause of amyotrophic lateral sclerosis and parkinsonism-dementia of Guam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Next chapter of BMAA detective story - MND Research Blog [mndresearch.blog]

- 4. pnas.org [pnas.org]

- 5. Ethnobotany of Mexican and northern Central American cycads (Zamiaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Emerging Science of BMAA: Do Cyanobacteria Contribute to Neurodegenerative Disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. neurology.org [neurology.org]

- 8. Previous studies underestimate BMAA concentrations in cycad flour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neurodegeneration — Brain Chemistry Labs The Institute for EthnoMedicine [brainchemistrylabs.org]

- 10. Biomagnification of cycad neurotoxins in flying foxes: implications for ALS-PDC in Guam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Is Exposure to BMAA a Risk Factor for Neurodegenerative Diseases? A Response to a Critical Review of the BMAA Hypothesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Reversed-phase HPLC/FD method for the quantitative analysis of the neurotoxin BMAA (β-N-methylamino-L-alanine) in cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. kp652.bver.co.kr [kp652.bver.co.kr]

- 14. scispace.com [scispace.com]

- 15. BMAA selectively injures motor neurons via AMPA/kainate receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Uptake of β-N-methylamino-L-alanine (BMAA) into glutamate-specific synaptic vesicles: Exploring the validity of the excitotoxicity mechanism of BMAA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound induces oxidative stress and glutamate release through action on system Xc(-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The effect of β-N-methylamino-L-alanine (BMAA) on oxidative stress response enzymes of the macrophyte Ceratophyllum demersum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. pnas.org [pnas.org]

- 22. Amyotrophic lateral sclerosis of Guam: the nature of the neuropathological findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Neuropathology of parkinsonism-dementia complex and amyotrophic lateral sclerosis of Guam: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Recent neuropathologic observations in amyotrophic lateral sclerosis and parkinsonism-dementia of Guam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Guam ALS-PDC is a distinct double-prion disorder featuring both tau and Aβ prions - PubMed [pubmed.ncbi.nlm.nih.gov]

The Elusive Path: An In-Depth Technical Guide to the Hypothesized Beta-N-Methylamino-L-alanine (BMAA) Synthesis Pathway in Cyanobacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-N-methylamino-L-alanine (BMAA) is a non-proteinogenic amino acid produced by a wide range of cyanobacteria, as well as some diatoms and dinoflagellates.[1] Its potential role as an environmental neurotoxin has garnered significant attention in the scientific community, with proposed links to neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS), Parkinson's Disease, and Alzheimer's Disease. Despite extensive research into its detection, bioaccumulation, and toxicological effects, the precise biosynthetic pathway of BMAA in cyanobacteria remains a significant knowledge gap. This technical guide provides a comprehensive overview of the current understanding, focusing on the hypothesized synthesis pathways, regulatory influences, quantitative data, and detailed experimental protocols relevant to its study. It is crucial to note that the synthesis pathway is not yet fully elucidated, and the information presented herein reflects the current state of scientific inquiry, which is largely based on well-supported hypotheses rather than definitively proven mechanisms.

Hypothesized Biosynthesis Pathways

The biosynthesis of BMAA in cyanobacteria is still a matter of scientific investigation, with no single pathway having been definitively confirmed. However, a leading hypothesis has emerged from various studies.

The 2,3-Diaminopropanoic Acid (2,3-DAP) Methylation Hypothesis

The most prominent hypothesis suggests that BMAA is synthesized via the methylation of a precursor molecule, 2,3-diaminopropanoic acid (2,3-DAP).[1][2] This proposed pathway involves two key steps:

-

Formation of 2,3-DAP: The initial step is the synthesis of 2,3-DAP. While 2,3-DAP is a known component of some secondary metabolites in other bacteria, its presence and synthesis in cyanobacteria have not been directly confirmed.[2] Bioinformatic studies have largely failed to identify homologous genes in cyanobacterial genomes for the known 2,3-DAP synthesis pathways from other organisms.[2] This suggests that if this pathway is active in cyanobacteria, it may involve novel enzymes or a yet-to-be-discovered route for 2,3-DAP production.

-

N-methylation of 2,3-DAP: The second step involves the methylation of the β-amino group of 2,3-DAP to form BMAA. This reaction is presumed to be catalyzed by a S-adenosyl-L-methionine (SAM)-dependent methyltransferase.[3] SAM is a common methyl group donor in numerous biological reactions.[3] However, the specific methyltransferase responsible for this step in cyanobacteria has not been identified.

Alternative Hypotheses

An alternative hypothesis suggests that BMAA may be produced via the hydrolysis of a larger, methylated peptide.[1] In some bacteria, such as Paenibacillus larvae, BMAA is a component of antimicrobial peptides called paenilamicins, where it is formed by the methylation of a 2,3-DAP residue within a non-ribosomal peptide synthetase (NRPS) multi-enzyme complex.[1] However, the gene cluster responsible for paenilamicin synthesis has not been found in cyanobacterial genomes.[2]

Regulation of BMAA Synthesis

While the enzymatic steps of BMAA synthesis are unclear, there is stronger evidence regarding the environmental factors that regulate its production.

Nitrogen Starvation

A consistent finding across numerous studies is that nitrogen starvation significantly induces BMAA production in many cyanobacterial species.[4] This suggests that BMAA may play a role in nitrogen metabolism or serve as a nitrogen storage compound, although its exact function remains unknown. The addition of nitrogen sources, such as nitrate (B79036) or ammonia, to nitrogen-starved cultures leads to a rapid decrease in free BMAA levels.[4]

Proteomic and Transcriptomic Insights

Proteomic and transcriptomic studies of cyanobacteria under nitrogen starvation and/or BMAA exposure have provided clues into the cellular response and potential regulatory networks. These studies have shown that BMAA exposure can lead to significant changes in the expression of proteins involved in:

-

Nitrogen metabolism: Including key regulatory proteins like PII (GlnB) and enzymes involved in nitrogen fixation (e.g., NifD, NifK).[5][6]

-

Carbon fixation and photosynthesis: Downregulation of proteins involved in these central metabolic pathways is often observed.[5]

-

Stress response: Upregulation of stress response proteins and DNA repair enzymes indicates that BMAA induces cellular stress.[5]

Quantitative Data on BMAA Production

The concentration of BMAA produced by cyanobacteria can vary significantly between species and is influenced by environmental conditions. The following table summarizes reported BMAA concentrations in various cyanobacterial strains.

| Cyanobacterial Genus/Species | BMAA Concentration (µg/g dry weight) | Reference |

| Nostoc sp. (symbiotic) | 0.3 | [7] |

| Nostoc sp. (marine) | 7 (free), 25 (total) | [8] |

| Nodularia sp. (Baltic Sea) | 0.08 (free), 6.1 (bound) | [7] |

| Synechococcus PCC 6301 | 0.02 (free), 2.0 (bound) | [7] |

| Leptolyngbya PCC 73110 | 0.73 | [2] |

| Various Symbiotic Nostoc Strains | 0.0 to 8.4 (free), 0.0 to 11.2 (bound) | [7] |

| Various Free-living Cyanobacteria | 0.0 to 1.6 (free), 0.0 to 16.2 (bound) | [7] |

Experimental Protocols

Accurate and reproducible experimental methods are critical for the study of BMAA. The following sections detail common protocols for the culture of cyanobacteria and the extraction and quantification of BMAA.

Cyanobacterial Culture for BMAA Analysis

-

Strain Selection and Maintenance: Axenic (pure) cultures of cyanobacteria are essential to ensure that BMAA is not being produced by contaminating bacteria. Strains should be obtained from reputable culture collections. Cultures are typically maintained on solid (1.5% agar) or in liquid BG-11 medium (or a variation thereof, depending on the species).

-

Experimental Culture Conditions: For BMAA production studies, particularly those investigating the effect of nitrogen, a modified BG-11 medium with a defined nitrogen source (e.g., NaNO₃) is used. For nitrogen starvation experiments, cells are first grown in nitrogen-replete medium, harvested by centrifugation, washed with nitrogen-free medium, and then resuspended in nitrogen-free BG-11₀ medium.

-

Growth Monitoring: Cell growth is monitored by measuring the optical density at 750 nm (OD₇₅₀) or by chlorophyll (B73375) a extraction and measurement.

-

Harvesting: Cells are harvested during the desired growth phase (e.g., exponential or stationary) by centrifugation (e.g., 5,000 x g for 10 minutes). The cell pellet is then washed, frozen in liquid nitrogen, and lyophilized to obtain a dry weight.

BMAA Extraction and Derivatization

Both free and protein-bound BMAA can be measured. The trichloroacetic acid (TCA) precipitation method is commonly used.

-

Cell Lysis and Protein Precipitation: Lyophilized cells (e.g., 2 mg) are resuspended in 0.1 M TCA and lysed by sonication on ice. The sample is then centrifuged to pellet the protein and other cellular debris. The supernatant contains the free BMAA fraction.

-

Protein Hydrolysis (for bound BMAA): The protein pellet is washed with TCA and then hydrolyzed in 6 M HCl at 110°C for 20-24 hours. This releases BMAA that is incorporated into or associated with proteins. The hydrolysate is then dried and resuspended in a suitable solvent.

-

Derivatization: For analysis by reverse-phase liquid chromatography, BMAA and other amino acids are typically derivatized to increase their hydrophobicity and improve their detection. A common derivatizing agent is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC). The sample (either the free fraction or the hydrolyzed protein fraction) is mixed with borate (B1201080) buffer and AQC reagent and incubated.

LC-MS/MS Quantification of BMAA

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of BMAA, as it can distinguish BMAA from its isomers, such as 2,4-diaminobutyric acid (DAB) and N-(2-aminoethyl)glycine (AEG).

-

Chromatographic Separation: Derivatized samples are injected onto a reverse-phase C18 column. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used to separate the derivatized amino acids.

-

Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for derivatized BMAA are monitored for quantification and confirmation.

-

Quantification: A calibration curve is generated using certified BMAA standards. An internal standard, such as ¹⁵N-labeled BMAA, is often used to correct for matrix effects and variations in extraction and derivatization efficiency.

Challenges and Future Directions

The elucidation of the BMAA synthesis pathway in cyanobacteria faces several challenges:

-

Lack of Identified Genes and Enzymes: The absence of clear genetic and enzymatic evidence is the primary obstacle.

-

Low Precursor Concentrations: The hypothesized precursor, 2,3-DAP, has not been detected in cyanobacteria, possibly due to very low cellular concentrations or rapid turnover.

-

Complex Regulation: The link to nitrogen metabolism suggests a complex regulatory network that may be difficult to unravel.

Future research should focus on:

-

Comparative Genomics and Transcriptomics: Comparing the genomes and transcriptomes of BMAA-producing and non-producing strains under inducing and non-inducing conditions may help identify candidate genes.

-

Genetic Knockout and Heterologous Expression Studies: Once candidate genes are identified, targeted gene knockouts in cyanobacteria and heterologous expression in a host like E. coli will be crucial for functional validation.

-

In Vitro Enzyme Assays: Recombinant expression of candidate enzymes will allow for in vitro assays with hypothesized substrates like 2,3-DAP and SAM to confirm their activity.

-

Metabolic Labeling Studies: Using stable isotope-labeled precursors (e.g., ¹³C or ¹⁵N-labeled serine) could help trace the metabolic flow to BMAA and identify intermediates.

Conclusion

The synthesis of the neurotoxin BMAA in cyanobacteria is a critical area of research with implications for environmental health and our understanding of neurodegenerative diseases. While a definitive biosynthetic pathway remains to be discovered, the prevailing hypothesis centers on the methylation of 2,3-diaminopropanoic acid, a process strongly influenced by nitrogen availability. The lack of identified genes and enzymes presents a significant challenge, but also a compelling opportunity for future research. The detailed experimental protocols and quantitative data presented in this guide provide a foundation for researchers to contribute to the elucidation of this elusive and important metabolic pathway. Continued investigation using a combination of genomic, transcriptomic, proteomic, and biochemical approaches will be essential to finally map the synthesis of BMAA in these ancient and ecologically significant microorganisms.

References

- 1. Non-Proteinogenic Amino Acid β-N-Methylamino-L-Alanine (BMAA): Bioactivity and Ecological Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dspace.stir.ac.uk [dspace.stir.ac.uk]

- 3. Biotechnological applications of S-adenosyl-methionine-dependent methyltransferases for natural products biosynthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. β-N-Methylamino-L-Alanine (BMAA) Causes Severe Stress in Nostoc sp. PCC 7120 Cells under Diazotrophic Conditions: A Proteomic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Diverse taxa of cyanobacteria produce β-N-methylamino-l-alanine, a neurotoxic amino acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO2019094447A2 - Production of mycosporine-like amino acids in cyanobacteria - Google Patents [patents.google.com]

The Neurotoxin β-N-methylamino-L-alanine (BMAA): A Comparative Analysis of Producers in Marine and Freshwater Ecosystems

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

β-N-methylamino-L-alanine (BMAA) is a non-proteinogenic amino acid with demonstrated neurotoxic properties, implicated as a potential environmental risk factor for neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS), Parkinson's Disease, and Alzheimer's disease.[1][2] Its production has been confirmed in a diverse range of microorganisms, spanning both marine and freshwater ecosystems. This guide provides a comprehensive overview of the known BMAA producers, quantitative data on their production levels, detailed experimental protocols for BMAA analysis, and a review of the current understanding of the signaling pathways associated with its toxicity.

BMAA Producers: A Cross-Ecosystem Perspective

The primary producers of BMAA are a phylogenetically diverse group of microorganisms, principally cyanobacteria, diatoms, and dinoflagellates.[3] These organisms are ubiquitous in aquatic environments, forming the base of many food webs and leading to the potential for BMAA to bioaccumulate and biomagnify.[4]

Cyanobacteria

Cyanobacteria are recognized as the most significant and widespread producers of BMAA.[3] They are found in a vast array of environments, from terrestrial to freshwater and marine systems.[3] Both free-living and symbiotic species of cyanobacteria have been shown to synthesize BMAA.[3]

-

Freshwater Cyanobacteria: Numerous freshwater genera are confirmed BMAA producers, including Anabaena, Microcystis, Nostoc, and Oscillatoria.[5][6] Cyanobacterial blooms in freshwater lakes and reservoirs are a significant concern for human and animal health due to the potential for high concentrations of BMAA and other cyanotoxins.[5]

-

Marine Cyanobacteria: Marine cyanobacteria, such as species of Nostoc and Trichodesmium, have also been identified as BMAA producers.[7][8] The production of BMAA by marine cyanobacteria introduces the toxin into marine food webs, where it can accumulate in shellfish, fish, and other marine organisms.[7][8]

Diatoms

Initially, BMAA production was thought to be exclusive to cyanobacteria. However, subsequent research has demonstrated that various species of diatoms, a major group of algae, are also capable of synthesizing BMAA in both marine and freshwater environments.[9][10]

-

Freshwater Diatoms: Studies have confirmed BMAA production in several freshwater diatom genera, including Aulacoseira, Cyclotella, Fragilaria, Navicula, and Tabellaria.[9] This finding is crucial as it identifies an additional source of BMAA in freshwater systems, independent of cyanobacterial blooms.[9]

-

Marine Diatoms: Marine diatoms, including species of Phaeodactylum and Chaetoceros, have also been shown to produce BMAA.[11] The contribution of diatoms to the overall BMAA load in marine ecosystems is an active area of research.

Dinoflagellates

Evidence also points to dinoflagellates as producers of BMAA. One study reported that the marine dinoflagellate Gymnodinium catenatum is capable of producing BMAA.[3] Dinoflagellates are another key component of marine phytoplankton and their role in BMAA production warrants further investigation.

Quantitative Data on BMAA Production

The concentration of BMAA in producer organisms can vary significantly depending on the species, environmental conditions, and analytical methods used for quantification. The following tables summarize reported BMAA concentrations in various producers from marine and freshwater ecosystems. It is important to note that concentrations are often reported as either free BMAA or total BMAA (the sum of free and protein-bound forms).

| Ecosystem | Producer | Organism/Species | BMAA Concentration (µg/g dry weight) | Reference |

| Marine | Cyanobacteria | Nostoc sp. (CCMED-01) | 10 (total) | [8] |

| Trichodesmium erythraeum | 12 - 28 | [3] | ||

| Diatoms | Phaeodactylum tricornutum | Variable, influenced by nitrogen and salinity | [11] | |

| Navicula pelliculosa | 1.0 - 3.8 | [7] | ||

| Dinoflagellates | Gymnodinium catenatum | 0.457 | [3] | |

| Freshwater | Cyanobacteria | Nostoc sp. | Not specified | [5] |

| Bloom-forming species | 0.0057 - 0.021 (insoluble protein fraction) | [11] | ||

| Diatoms | Navicula sp. | 0.370 (bound) | [6] | |

| Tabellaria sp. | 0.020 (bound) | [6] | ||

| Aulacoseira sp. | Not specified | [9] | ||

| Cyclotella sp. | Not specified | [9] | ||

| Fragilaria sp. | Not detected | [6] |

Experimental Protocols

Accurate and reliable quantification of BMAA is crucial for assessing environmental contamination and human exposure. The following sections outline the key steps in the analytical workflow for BMAA determination.

Sample Preparation and Extraction

The extraction of BMAA from biological matrices is a critical first step. Both free and protein-bound BMAA need to be considered for a total assessment.

Protocol for Free BMAA Extraction:

-

Homogenization: Lyophilized (freeze-dried) sample material is homogenized.

-

Extraction: The homogenized sample is extracted with a solution of 0.1 M trichloroacetic acid (TCA).

-

Centrifugation: The mixture is centrifuged to pellet the cellular debris.

-

Supernatant Collection: The supernatant containing the free amino acids is collected for further processing.

Protocol for Total BMAA (including protein-bound):

-

Acid Hydrolysis: The sample is subjected to strong acid hydrolysis, typically using 6 M hydrochloric acid (HCl) at 110°C for 16-24 hours. This process breaks down proteins and releases the constituent amino acids, including BMAA.

-

Neutralization/Drying: The acid is removed, often by evaporation under vacuum.

-

Reconstitution: The dried residue is reconstituted in a suitable solvent (e.g., 20 mM HCl) for derivatization.

Derivatization

BMAA is a small, polar molecule that is not readily retained on reversed-phase chromatography columns and can be difficult to detect with high sensitivity. Derivatization with a fluorescent or UV-active tag is therefore a common practice. The most widely used derivatizing agent is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC).

AQC Derivatization Protocol:

-

Buffering: The extracted sample is mixed with a borate (B1201080) buffer to adjust the pH.

-

Reagent Addition: AQC reagent, dissolved in acetonitrile (B52724), is added to the sample.

-

Incubation: The reaction mixture is incubated at an elevated temperature (e.g., 55°C) for a short period (e.g., 10 minutes) to allow the derivatization reaction to complete.

-

Analysis: The derivatized sample is then ready for analysis by HPLC-FD or LC-MS/MS.

Analytical Techniques

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FD):

HPLC-FD is a robust and sensitive method for the quantification of AQC-derivatized BMAA.

-

Column: A reversed-phase C18 column is typically used for separation.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., acetate (B1210297) or formate (B1220265) buffer) and an organic solvent (e.g., acetonitrile or methanol) is employed.

-

Detection: A fluorescence detector is set to the appropriate excitation and emission wavelengths for the AQC tag (e.g., excitation at 250 nm and emission at 395 nm).

-

Quantification: BMAA concentration is determined by comparing the peak area of the sample to a calibration curve generated from known concentrations of a BMAA standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS offers higher selectivity and specificity for BMAA analysis, allowing for the differentiation of BMAA from its isomers.

-

Chromatography: Similar to HPLC-FD, reversed-phase or hydrophilic interaction liquid chromatography (HILIC) can be used for separation.

-

Ionization: Electrospray ionization (ESI) in positive mode is commonly used to generate ions of the derivatized or underivatized BMAA.

-

Mass Analysis: A triple quadrupole mass spectrometer is typically used in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for BMAA are monitored to ensure accurate identification and quantification.

Signaling Pathways

The precise biosynthetic pathway of BMAA in producer organisms remains largely unelucidated. However, the molecular mechanisms of BMAA-induced neurotoxicity have been the subject of extensive research.

BMAA-Induced Neurotoxicity

BMAA is known to exert its toxic effects on neurons through multiple pathways:

-

Excitotoxicity: BMAA can act as an agonist at glutamate (B1630785) receptors, particularly N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. Over-activation of these receptors leads to an excessive influx of calcium ions (Ca²⁺), triggering a cascade of events that result in neuronal cell death.

-

Oxidative Stress: The excitotoxic cascade initiated by BMAA leads to the generation of reactive oxygen species (ROS), causing oxidative damage to cellular components such as lipids, proteins, and DNA. This contributes to mitochondrial dysfunction and apoptosis.

-

Protein Misfolding and Aggregation: There is evidence to suggest that BMAA can be misincorporated into proteins in place of the amino acid L-serine. This misincorporation can lead to protein misfolding and aggregation, a hallmark of many neurodegenerative diseases.

-

Wnt Signaling Pathway Modulation: Recent studies have shown that sub-excitotoxic doses of BMAA can modulate the canonical Wnt signaling pathway in neuroblastoma cells. This pathway is crucial for cell proliferation, differentiation, and survival, and its dysregulation could contribute to the neurodegenerative process.

Conclusion

The production of the neurotoxin BMAA is a widespread phenomenon in both marine and freshwater ecosystems, with cyanobacteria, diatoms, and dinoflagellates identified as the primary sources. The presence of BMAA in these foundational producers raises significant concerns about its potential for bioaccumulation and transfer through aquatic food webs, ultimately posing a risk to human health. Continued research is essential to fully understand the environmental factors that regulate BMAA production, to refine and standardize analytical methodologies for its detection, and to further elucidate the complex molecular mechanisms underlying its neurotoxicity. This knowledge will be critical for developing effective strategies to mitigate the risks associated with BMAA exposure and for the potential development of therapeutic interventions for related neurodegenerative diseases.

References

- 1. Production of β-methylamino-L-alanine (BMAA) and Its Isomers by Freshwater Diatoms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Proposed Neurotoxin β-N-Methylamino-l-Alanine (BMAA) Is Taken up through Amino-Acid Transport Systems in the Cyanobacterium Anabaena PCC 7120 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cellular and Molecular Aspects of the β-N-Methylamino-l-alanine (BMAA) Mode of Action within the Neurodegenerative Pathway: Facts and Controversy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Microbial BMAA elicits mitochondrial dysfunction, innate immunity activation, and Alzheimer’s disease features in cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Non-Proteinogenic Amino Acid β-N-Methylamino-L-Alanine (BMAA): Bioactivity and Ecological Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The biotoxin BMAA promotes dysfunction via distinct mechanisms in neuroblastoma and glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Presence of the Neurotoxin BMAA in Aquatic Ecosystems: What Do We Really Know? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Changes in Cyanobacterial Concentration of β-Methylamino-L-Alanine during a Bloom Event - PMC [pmc.ncbi.nlm.nih.gov]

The Neurotoxic Mechanisms of β-N-Methylamino-L-alanine (BMAA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-N-methylamino-L-alanine (BMAA) is a non-proteinogenic amino acid produced by cyanobacteria and has been implicated as an environmental risk factor for neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease.[1][2] Its multifaceted neurotoxicity stems from its ability to disrupt several critical neuronal processes. This technical guide provides an in-depth exploration of the core mechanisms of BMAA-induced neurotoxicity, focusing on excitotoxicity, oxidative stress, and protein misfolding. Detailed experimental protocols and quantitative data are presented to facilitate further research and therapeutic development in this critical area.

Core Mechanisms of BMAA Neurotoxicity

The neurotoxic effects of BMAA are primarily attributed to three interconnected mechanisms:

-

Excitotoxicity: BMAA acts as a glutamate (B1630785) analog, leading to the overstimulation of glutamate receptors and subsequent neuronal damage.

-

Oxidative Stress: BMAA disrupts the cellular antioxidant defense system, leading to an accumulation of reactive oxygen species (ROS) and cellular damage.

-

Protein Misfolding and Aggregation: BMAA can be mistakenly incorporated into proteins, leading to misfolding, aggregation, and induction of cellular stress pathways.

Excitotoxicity: The Role of Glutamate Receptor Overactivation

BMAA's structural similarity to glutamate allows it to bind to and activate ionotropic and metabotropic glutamate receptors, leading to excessive neuronal excitation and calcium influx, ultimately triggering cell death pathways.[3][4]

Signaling Pathway

BMAA-induced excitotoxicity is a complex process involving the activation of multiple glutamate receptor subtypes, including NMDA, AMPA, and kainate receptors.[4][5] This activation leads to a cascade of downstream events culminating in neuronal injury.

Quantitative Data

The following table summarizes the effective concentrations of BMAA that induce excitotoxic neuronal death in various in vitro models.

| Cell Type | BMAA Concentration | Endpoint | Effect | Reference |

| Cortical Neurons | 1 mM | Cell Viability | Significant neuronal death | [6] |

| Cortical Neurons | 10 µM - 3 mM | Neuronal Degeneration | Concentration-dependent degeneration | [7] |

| Motor Neurons | ~30 µM | Cell Loss | Selective motor neuron loss | [5] |

| PC12 Cells | 2 mM | Apoptosis | Significant increase in apoptosis | [5] |

Experimental Protocol: NMDA Receptor Activity Assay using Calcium Imaging

This protocol outlines a method to assess BMAA-induced NMDA receptor activation by measuring intracellular calcium influx.

Materials:

-

Primary neuronal cell culture or a suitable cell line expressing NMDA receptors (e.g., HEK293 cells transfected with NR1/NR2A subunits).

-

BMAA stock solution.

-

NMDA and Glycine (co-agonist).

-

Fura-2 AM or other suitable calcium indicator dye.

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer.

-

Fluorescence microscope or plate reader equipped for ratiometric calcium imaging.

Procedure:

-

Cell Preparation: Plate cells on glass-bottom dishes or 96-well plates suitable for fluorescence imaging and culture until they reach the desired confluency.

-

Dye Loading: Incubate cells with Fura-2 AM (typically 2-5 µM) in HBSS for 30-60 minutes at 37°C.

-

Washing: Gently wash the cells twice with HBSS to remove extracellular dye.

-

Baseline Measurement: Acquire baseline fluorescence images by alternating excitation wavelengths between 340 nm and 380 nm and measuring emission at ~510 nm.

-

Stimulation: Add BMAA at various concentrations to the cells. Include positive controls with NMDA/Glycine and a negative control with buffer alone.

-

Data Acquisition: Continuously record fluorescence images at both excitation wavelengths for a defined period to capture the calcium influx kinetics.

-

Data Analysis: Calculate the ratio of fluorescence intensities (F340/F380). An increase in this ratio indicates an increase in intracellular calcium concentration. Quantify the peak response and the area under the curve for each condition.

Oxidative Stress: Depletion of Cellular Antioxidants

BMAA induces oxidative stress by inhibiting the cystine/glutamate antiporter (system Xc-), which is crucial for the uptake of cystine, a precursor for the synthesis of the major intracellular antioxidant, glutathione (B108866) (GSH).[8][9]

Signaling Pathway

The inhibition of system Xc- by BMAA sets off a chain of events leading to a compromised antioxidant defense and an accumulation of damaging reactive oxygen species.

Quantitative Data

The following table presents quantitative data on BMAA's impact on markers of oxidative stress.

| Cell Type | BMAA Concentration | Endpoint | Effect | Reference |

| IMR-32 Neuroblastoma | 0.8 - 25 µM | ROS Production | Dose-dependent increase in DCF fluorescence | [10] |

| IMR-32 Neuroblastoma | > 4 µM | Cell Proliferation | Statistically significant decrease | [11] |

| Macrophyte (Ceratophyllum demersum) | 0.5 - 50 µg/L | Glutathione Reductase Activity | Inhibitory effect | [12] |

Experimental Protocol: Measurement of Intracellular Glutathione (GSH) Levels

This protocol describes the quantification of GSH in BMAA-treated cells using a commercially available colorimetric assay kit based on the DTNB-GSSG reductase recycling assay.

Materials:

-

Neuronal cell culture.

-

BMAA stock solution.

-

Phosphate buffered saline (PBS).

-

Cell lysis buffer.

-

Glutathione Assay Kit (containing DTNB, glutathione reductase, and NADPH).

-

96-well microplate.

-

Microplate reader.

Procedure:

-

Cell Treatment: Culture cells to the desired density and treat with various concentrations of BMAA for a specified duration.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using the provided lysis buffer.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA or Bradford assay) for normalization.

-

Assay Reaction: In a 96-well plate, add the cell lysate, reaction buffer, DTNB, and NADPH.

-

Initiate Reaction: Start the reaction by adding glutathione reductase.

-

Measurement: Immediately measure the absorbance at 412 nm kinetically over a period of 5-10 minutes.

-

Data Analysis: Calculate the rate of change in absorbance (OD/min) for each sample. Determine the GSH concentration from a standard curve prepared with known concentrations of GSH. Normalize the GSH levels to the protein concentration of each sample.

Protein Misfolding and Aggregation

A significant mechanism of BMAA neurotoxicity involves its misincorporation into newly synthesized proteins in place of L-serine.[7][13] This leads to protein misfolding, aggregation, and the induction of the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress.[14]

Signaling Pathway

The substitution of L-serine with BMAA disrupts protein structure and function, triggering cellular stress responses that can lead to apoptosis.

Quantitative Data

The following table provides quantitative data related to BMAA-induced protein misfolding and its consequences.

| Cell Line | BMAA Concentration | Endpoint | Effect | Reference |

| MRC-5 | 250 µM | BMAA in Protein Hydrolysate | Linear recovery of BMAA | [15] |

| MRC-5 | 300 µM | Autofluorescence (Protein Aggregation) | Development of autofluorescence | [1] |

| SH-SY5Y | 1 - 3 mM | Caspase-3 Cleavage | Increased cleavage | [13] |

| SH-SY5Y | 2 mM | Cell Viability (MTT assay) | ~50% reduction after 96h | [3] |

Experimental Protocol: Detection of BMAA Misincorporation in Proteins by LC-MS/MS

This protocol details a method to detect and quantify BMAA within cellular proteins, providing direct evidence of misincorporation.

Materials:

-

Neuronal cell culture.

-

BMAA stock solution.

-

Trichloroacetic acid (TCA).

-

6 M Hydrochloric acid (HCl).

-

Derivatization agent (e.g., 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) - AQC).

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Authenticated BMAA standard.

Procedure:

-

Cell Culture and Treatment: Culture cells and treat with a range of BMAA concentrations for a specified period.

-

Protein Precipitation: Harvest the cells, lyse them, and precipitate the proteins using ice-cold TCA (typically 10-20%).

-

Washing: Wash the protein pellet multiple times with TCA to remove any free, non-incorporated BMAA.

-

Acid Hydrolysis: Hydrolyze the protein pellet in 6 M HCl at 110°C for 16-24 hours to break down the proteins into their constituent amino acids.

-

Sample Preparation: Dry the hydrolysate and reconstitute it in a suitable solvent (e.g., 20 mM HCl).

-

Derivatization: Derivatize the amino acids in the hydrolysate with AQC to enhance their detection by LC-MS/MS.

-

LC-MS/MS Analysis: Analyze the derivatized sample using a validated LC-MS/MS method. Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for selective and sensitive detection of the derivatized BMAA.

-

Quantification: Quantify the amount of BMAA in the protein hydrolysate by comparing the peak area to a standard curve generated with an authenticated BMAA standard.

Conclusion

The neurotoxicity of BMAA is a complex process driven by the interplay of excitotoxicity, oxidative stress, and protein misfolding. The quantitative data and detailed experimental protocols provided in this guide offer a framework for researchers to further investigate these mechanisms and to screen for potential therapeutic interventions. A thorough understanding of these core toxicological pathways is essential for the development of effective strategies to mitigate the risks associated with BMAA exposure and to treat the devastating neurodegenerative diseases to which it is linked.

References

- 1. The Non-Protein Amino Acid BMAA Is Misincorporated into Human Proteins in Place of l-Serine Causing Protein Misfolding and Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Collaborative Evaluation of LC-MS/MS Based Methods for BMAA Analysis: Soluble Bound BMAA Found to Be an Important Fraction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. blog.quartzy.com [blog.quartzy.com]

- 6. Apoptosis western blot guide | Abcam [abcam.com]

- 7. lcms.cz [lcms.cz]

- 8. broadpharm.com [broadpharm.com]

- 9. beta-N-methylamino-l-alanine induces oxidative stress and glutamate release through action on system Xc(-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. The biotoxin BMAA promotes dysfunction via distinct mechanisms in neuroblastoma and glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

- 13. Methods for the Determination of Plasma or Tissue Glutathione Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Neurotoxicity of the Cyanotoxin BMAA Through Axonal Degeneration and Intercellular Spreading - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of β-N-methylamino-L-alanine (BMAA) in the Etiology of Amyotrophic Lateral Sclerosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons. While the etiology of most ALS cases remains elusive, environmental factors are increasingly implicated. Among these, the cyanobacterial neurotoxin β-N-methylamino-L-alanine (BMAA) has emerged as a significant subject of investigation. This technical guide provides an in-depth examination of the current evidence, proposed molecular mechanisms, and key experimental methodologies related to the role of BMAA in ALS etiology. Quantitative data from pivotal studies are summarized, and detailed protocols for essential experiments are provided to facilitate further research in this critical area. The complex signaling pathways and experimental workflows are visually represented to enhance understanding.

Introduction: The BMAA Hypothesis

The investigation into BMAA as a potential etiological agent for ALS was initially spurred by the unusually high incidence of Amyotrophic Lateral Sclerosis/Parkinsonism-Dementia Complex (ALS/PDC) among the Chamorro people of Guam.[1][2] This neurological disorder was linked to the consumption of food items, such as cycad flour and flying foxes, which were found to contain BMAA.[2] BMAA is a non-proteinogenic amino acid produced by various species of cyanobacteria, diatoms, and dinoflagellates, leading to its presence in diverse ecosystems and the potential for human exposure through the food chain.[3][4][5] While the BMAA hypothesis remains a subject of debate, a growing body of evidence suggests plausible molecular mechanisms through which this environmental toxin could contribute to the pathogenesis of ALS.[[“]][[“]]

Proposed Mechanisms of BMAA-Induced Neurotoxicity

The neurotoxic effects of BMAA are thought to be mediated through several interconnected pathways, primarily excitotoxicity, protein misfolding and aggregation, and oxidative stress. These mechanisms are not mutually exclusive and may act synergistically to induce motor neuron degeneration.

Excitotoxicity

BMAA is a structural analog of the excitatory neurotransmitter glutamate (B1630785) and can act as an agonist at glutamate receptors, leading to excessive neuronal stimulation and subsequent cell death.[8] This excitotoxic cascade is considered a key mechanism in BMAA-induced neurodegeneration.

-

NMDA Receptor Activation: BMAA has been shown to be an agonist at N-methyl-D-aspartate (NMDA) receptors.[9] Activation of these receptors leads to an influx of Ca²⁺ ions, which, in excess, triggers downstream apoptotic pathways.[9]

-

AMPA/Kainate Receptor Activation: Studies have demonstrated that BMAA can also activate α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, contributing to excitotoxicity, particularly in motor neurons.[10]

Protein Misfolding and Aggregation

A compelling hypothesis suggests that BMAA can be mistakenly incorporated into proteins during synthesis, leading to misfolding, aggregation, and cellular dysfunction, hallmarks of neurodegenerative diseases like ALS.[11][12]

-

Misincorporation in place of L-Serine: Due to its structural similarity to the amino acid L-serine, BMAA can be erroneously charged to tRNA molecules and incorporated into nascent polypeptide chains.[11]

-

SOD1 Destabilization: The misincorporation of BMAA into Cu,Zn-superoxide dismutase 1 (SOD1), a protein frequently mutated in familial ALS, has been shown to decrease its stability, promoting misfolding and aggregation.[13][14] These aggregates are cytotoxic to motor neurons.

Oxidative Stress

BMAA exposure can induce oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. This cellular stress contributes to neuronal damage.[14]

-

Mitochondrial Dysfunction: BMAA can impair mitochondrial function, leading to increased ROS production and reduced ATP synthesis.

-

Glutathione Depletion: BMAA has been shown to inhibit the cystine/glutamate antiporter (system Xc-), leading to depletion of intracellular glutathione, a major antioxidant.

Quantitative Data Summary

The following tables summarize quantitative findings from key studies investigating the link between BMAA and ALS.

Table 1: BMAA Concentrations in Human Brain Tissue

| Brain Region | ALS Patients (µg/g) | Control Subjects (µg/g) | Reference |

| Cortex | 0.02 - 1.6 | Not Detected - 0.04 | [3] |

| Hippocampus | 0.07 - 2.2 | Not Detected | [3] |

| Spinal Cord | 0.1 - 0.8 | Not Detected | [15] |

Table 2: In Vitro Neurotoxicity of BMAA

| Cell Type | Endpoint | BMAA Concentration | Effect | Reference |

| SH-SY5Y Neuroblastoma | Cell Viability (MTT) | 100 µM - 1 mM | Dose-dependent decrease | [5] |

| Primary Motor Neurons | Cell Death (LDH) | 30 µM | Significant increase | [10] |

| Cortical Neurons | Apoptosis (Caspase-3) | 100 µM | Increased activation | [9] |

Table 3: Epidemiological Data

| Study Population | Exposure Metric | Odds Ratio (95% CI) | Reference |

| French ALS Cluster | High Shellfish Consumption | 2.24 (p=0.0024) | [16] |

| Meta-analysis | BMAA Exposure | 2.32 | [1] |

Detailed Experimental Protocols

Detection of BMAA in Human Brain Tissue by LC-MS/MS

This protocol describes the analysis of BMAA in post-mortem human brain tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with pre-column derivatization.

4.1.1. Materials

-

Human brain tissue (frozen)

-

6 M HCl

-

AccQ•Tag™ Ultra Derivatization Kit (Waters)

-

LC-MS/MS system (e.g., Waters ACQUITY UPLC with Xevo TQ-S mass spectrometer)

-

C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm)

4.1.2. Procedure

-

Sample Homogenization: Homogenize approximately 100 mg of brain tissue in 1 mL of 6 M HCl.

-

Acid Hydrolysis: Heat the homogenate at 110°C for 24 hours to release protein-bound BMAA.

-

Solid-Phase Extraction (SPE): Neutralize the hydrolysate and clean up the sample using a cation exchange SPE cartridge.

-

Derivatization: Derivatize the sample with AccQ•Tag reagent according to the manufacturer's protocol.

-

LC-MS/MS Analysis:

-

Inject the derivatized sample onto the LC-MS/MS system.

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A linear gradient from 5% to 95% B over 10 minutes.

-

Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for the specific transitions of derivatized BMAA.

-

Assessment of BMAA Neurotoxicity using LDH Assay

This protocol details the measurement of lactate (B86563) dehydrogenase (LDH) release from cultured neuronal cells as an indicator of BMAA-induced cytotoxicity.

4.2.1. Materials

-

SH-SY5Y human neuroblastoma cells

-

Cell culture medium (e.g., DMEM/F12 with 10% FBS)

-

BMAA stock solution

-

LDH cytotoxicity assay kit (e.g., from Promega or Sigma-Aldrich)

-

96-well cell culture plates

4.2.2. Procedure

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

BMAA Treatment: Treat the cells with varying concentrations of BMAA (e.g., 0, 10, 50, 100, 500, 1000 µM) for 24-48 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

LDH Assay: Perform the LDH assay according to the manufacturer's instructions. This typically involves incubating the supernatant with a reaction mixture and measuring the absorbance at a specific wavelength (e.g., 490 nm).

-

Data Analysis: Calculate the percentage of cytotoxicity relative to control cells.

BMAA-Induced SOD1 Aggregation using Thioflavin T Assay

This protocol describes a Thioflavin T (ThT) fluorescence assay to monitor the aggregation of SOD1 in the presence of BMAA.

4.3.1. Materials

-

Recombinant human SOD1 protein

-

BMAA

-

Thioflavin T (ThT)

-

Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

-

96-well black, clear-bottom plates

-

Fluorescence plate reader

4.3.2. Procedure

-

Reaction Setup: In a 96-well plate, combine SOD1 (e.g., 10 µM), ThT (e.g., 20 µM), and varying concentrations of BMAA in the assay buffer.

-

Incubation: Incubate the plate at 37°C with continuous shaking.

-

Fluorescence Measurement: Measure the ThT fluorescence (excitation ~440 nm, emission ~485 nm) at regular intervals over several hours.

-

Data Analysis: Plot the fluorescence intensity over time to observe the kinetics of SOD1 aggregation. An increase in fluorescence indicates protein aggregation.[13][17]

Logical Relationships and Future Directions

The evidence linking BMAA to ALS is multifaceted, encompassing epidemiological observations, in vitro and in vivo toxicological studies, and mechanistic investigations. While a definitive causal link in humans has not been unequivocally established, the convergence of these lines of evidence provides a strong rationale for continued research.

Future research should focus on:

-

Longitudinal epidemiological studies: To strengthen the association between BMAA exposure and ALS risk in diverse populations.

-

Advanced animal models: Developing models that more accurately recapitulate the chronic, low-dose exposure scenarios relevant to human populations.

-

Biomarker discovery: Identifying reliable biomarkers of BMAA exposure and early-stage neurodegeneration.

-

Therapeutic strategies: Investigating compounds that can mitigate BMAA-induced neurotoxicity, such as L-serine supplementation.

Conclusion

The role of BMAA in the etiology of ALS is a complex and evolving field of study. The evidence presented in this guide highlights plausible molecular mechanisms through which this environmental neurotoxin may contribute to motor neuron degeneration. While further research is necessary to establish a definitive causal relationship, the existing data underscore the importance of considering environmental factors in the pathogenesis of ALS. The detailed methodologies and quantitative summaries provided herein are intended to serve as a valuable resource for researchers dedicated to unraveling the complexities of this devastating disease and developing effective therapeutic interventions.

References

- 1. researchgate.net [researchgate.net]

- 2. Is Exposure to BMAA a Risk Factor for Neurodegenerative Diseases? A Response to a Critical Review of the BMAA Hypothesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyanobacterial neurotoxin BMAA in ALS and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Evaluation of cyanotoxin L-BMAA effect on α-synuclein and TDP43 proteinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. consensus.app [consensus.app]

- 7. consensus.app [consensus.app]

- 8. researchgate.net [researchgate.net]

- 9. β-N-methylamino-L-alanine enhances neurotoxicity through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Non-Protein Amino Acid BMAA Is Misincorporated into Human Proteins in Place of l-Serine Causing Protein Misfolding and Aggregation | PLOS One [journals.plos.org]

- 12. The Non-Protein Amino Acid BMAA Is Misincorporated into Human Proteins in Place of l-Serine Causing Protein Misfolding and Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Examination of SOD1 aggregation modulators and their effect on SOD1 enzymatic activity as a proxy for potential toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. iovs.arvojournals.org [iovs.arvojournals.org]

- 15. bmglabtech.com [bmglabtech.com]

- 16. Amyotrophic Lateral Sclerosis Overview - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]

The Biomagnification of β-N-methylamino-L-alanine (BMAA) in Aquatic Food Webs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The neurotoxin β-N-methylamino-L-alanine (BMAA) is a non-proteinogenic amino acid produced by a variety of microorganisms, including cyanobacteria, diatoms, and dinoflagellates.[1][2] Its presence in aquatic ecosystems is a growing concern due to its potential to bioaccumulate and biomagnify through the food web, leading to significant concentrations in higher trophic level organisms, including those consumed by humans.[[“]][4][5] This guide provides a comprehensive overview of the current understanding of BMAA biomagnification in aquatic environments, detailing quantitative data, experimental protocols, and the pathways of trophic transfer. The potential link between BMAA exposure and neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) underscores the importance of this research for both environmental science and drug development.[1][6]

Quantitative Data on BMAA Biomagnification

The concentration of BMAA has been documented to increase at successively higher trophic levels in various aquatic ecosystems.[[“]][[“]] The following tables summarize quantitative data from several key studies, illustrating the biomagnification of BMAA from primary producers to top consumers. Concentrations are reported in micrograms per gram (µg/g) on a dry weight (DW) or wet weight (WW) basis.

Table 1: BMAA Concentrations in a Diatom-Dominated Marine Ecosystem (Jiaozhou Bay, China)

| Trophic Level | Organism Type | Average BMAA Concentration (µg/g DW) |

| Primary Producers | Phytoplankton | 0.14[8] |

| Primary Consumers | Zooplankton | 0.30[8] |

| Secondary Consumers | Bivalve Mollusks | - |

| Tertiary Consumers | Carnivorous Crustaceans | - |

| Quaternary Consumers | Carnivorous Gastropod Mollusks | - |

Trophic Magnification Factors (TMFs) were calculated to be approximately 4.58 for zooplankton, 30.1 for bivalve mollusks, 42.5 for carnivorous crustaceans, and 74.4 for carnivorous gastropod mollusks in this ecosystem.[9]

Table 2: BMAA Concentrations in a Temperate Aquatic Ecosystem (Baltic Sea)

| Trophic Level | Organism Type | BMAA Concentration Range (µg/g DW) |

| Primary Producers | Cyanobacteria | Low levels detected |

| Primary Consumers | Zooplankton | Higher concentrations than cyanobacteria[4] |

| Secondary Consumers | Mussels, Oysters | Detected[4] |

| Tertiary Consumers | Pelagic and Benthic Fish | Detected, with highest levels in bottom-dwelling fish muscle and brain[4] |

| - | - Brain Tissue (S. maximus) | 0.99 - 1.29[4] |

Table 3: BMAA Concentrations in a Eutrophic Freshwater Lake (Lake Finjasjön, Sweden)

| Trophic Level | Organism Type | Tissue | BMAA Concentration Range (µg/g DW) |

| Plankti-Benthivorous Fish | Bream (Abramis brama) | Brain | - |

| Roach (Rutilus rutilus) | Brain | 0.0010–0.0064[10] | |

| Piscivorous Fish | Perch (Perca fluviatilis) | Brain | Highest concentration of 0.0283 (outlier)[10] |

| Pike (Esox lucius) | Brain | - | |

| Pike-perch (Sander lucioperca) | Brain | - |

Note: Concentrations in fish muscle from this lake ranged from 0.00002 to 0.0016 mg/kg FW (equivalent to µg/g FW).[1]

Table 4: BMAA Concentrations in South Florida Aquatic Food Webs

| Organism Type | BMAA Concentration Range (µg/g) |

| Cyanobacteria | Detected |

| Fish (e.g., Perch) | Detected |

| Shellfish (e.g., Crab, Shrimp) | Detected, up to ~7000 µg/g in some samples[11][12] |

Experimental Protocols

Accurate assessment of BMAA biomagnification relies on robust experimental methodologies for sample collection, trophic level determination, and BMAA analysis.

Sample Collection and Preparation

-

Water and Plankton: Water samples are collected from various depths. Phytoplankton and zooplankton are collected using plankton nets of appropriate mesh sizes. Samples are typically filtered, lyophilized (freeze-dried), and stored frozen prior to analysis.

-

Invertebrates and Fish: Organisms are collected from the study site. Species are identified, and tissues of interest (e.g., muscle, liver, brain) are dissected. Samples are homogenized and lyophilized.

Trophic Level Determination: Stable Isotope Analysis (SIA)

Stable isotope analysis of nitrogen (δ¹⁵N) is a widely used method to determine the trophic position of organisms in a food web.[13][14]

-

Principle: The ratio of heavy (¹⁵N) to light (¹⁴N) nitrogen isotopes increases predictably with each trophic level, typically by 3-4‰.[15]

-

Methodology:

-

A small amount of dried, homogenized tissue is weighed into a tin capsule.

-

Samples are analyzed using an elemental analyzer coupled to an isotope ratio mass spectrometer (EA-IRMS).

-

The δ¹⁵N values are calculated relative to a standard (atmospheric N₂).

-

The trophic level (TL) of a consumer is calculated using the following formula: TL = TL_base + (δ¹⁵N_consumer - δ¹⁵N_base) / Δ¹⁵N where:

-

TL_base is the trophic level of the baseline organism (e.g., primary producers, assigned TL = 1).

-

δ¹⁵N_consumer is the nitrogen isotope ratio of the consumer.

-

δ¹⁵N_base is the nitrogen isotope ratio of the baseline organism.

-

Δ¹⁵N is the trophic fractionation factor (the average enrichment in δ¹⁵N per trophic level).

-

-

BMAA Extraction and Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most reliable and widely used technique for the detection and quantification of BMAA due to its high selectivity and sensitivity.[1][16][17] It is crucial to differentiate BMAA from its isomers, such as 2,4-diaminobutyric acid (DAB) and N-(2-aminoethyl)glycine (AEG), which can interfere with analysis.[18][19]

-

Extraction of Free and Protein-Associated BMAA:

-

Free BMAA: Lyophilized tissue is extracted with a polar solvent, such as 0.1 M trichloroacetic acid (TCA), followed by centrifugation to separate the soluble fraction.[16]

-

Total BMAA (Free + Protein-Bound): The sample is subjected to acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to release BMAA that may be incorporated into or associated with proteins.[16][20]

-

-

Derivatization (Optional but common): To improve chromatographic separation and detection, BMAA can be derivatized with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC).[16]

-

LC-MS/MS Analysis:

-

Chromatographic Separation: The extracted and optionally derivatized sample is injected into a liquid chromatography system. For underivatized BMAA, Hydrophilic Interaction Liquid Chromatography (HILIC) is often used.[16] For derivatized BMAA, Reversed-Phase Liquid Chromatography (RPLC) is common.[17]

-

Mass Spectrometry Detection: The eluent from the LC column is introduced into a tandem mass spectrometer.

-

Ionization: Electrospray ionization (ESI) is typically used to generate ions.

-

Tandem MS (MS/MS): In the mass spectrometer, a specific precursor ion for BMAA is selected, fragmented, and specific product ions are detected. This multiple reaction monitoring (MRM) provides high specificity for BMAA identification and quantification.

-

-

-

Quantification: BMAA concentrations are determined by comparing the peak areas of the sample to those of a standard curve prepared with known concentrations of BMAA. An isotopically labeled internal standard (e.g., D₃-BMAA) is often used to correct for matrix effects and variations in instrument response.[20]

Visualizations

BMAA Biomagnification Pathway in an Aquatic Food Web

Caption: Trophic transfer of BMAA up the aquatic food chain.

Experimental Workflow for a BMAA Biomagnification Study

Caption: Workflow for investigating BMAA biomagnification.

Conclusion and Future Directions

The evidence strongly indicates that BMAA biomagnifies in aquatic food webs, posing a potential risk to both wildlife and human health through the consumption of contaminated seafood.[21][22] The concentrations of BMAA can vary significantly between ecosystems, species, and even tissues within an organism.[4][10] This variability highlights the need for continued monitoring and research.

For researchers and drug development professionals, understanding the mechanisms of BMAA uptake, metabolism, and potential neurotoxicity is paramount. Future research should focus on:

-

Standardizing analytical methods: While LC-MS/MS is the gold standard, inter-laboratory validation and standardized reporting are crucial for data comparability.[23]

-

Investigating BMAA isomers: The presence and toxicity of BMAA isomers need to be further elucidated as they can confound analytical results and may have their own biological effects.[1][18]

-

Understanding trophic transfer dynamics: More research is needed on the efficiency of BMAA transfer between trophic levels and the factors that influence it, such as species-specific metabolism and depuration rates.[24][25]

-

Elucidating mechanisms of toxicity: The precise mechanisms by which BMAA may contribute to neurodegeneration are still under investigation. Further studies are essential to understand its mode of action and to develop potential therapeutic interventions.

References

- 1. Occurrence of β-N-methylamino-l-alanine (BMAA) and Isomers in Aquatic Environments and Aquatic Food Sources for Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Non-Proteinogenic Amino Acid β-N-Methylamino-L-Alanine (BMAA): Bioactivity and Ecological Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. consensus.app [consensus.app]

- 4. pnas.org [pnas.org]

- 5. Environmental Neurotoxin β-N-Methylamino-L-alanine (BMAA) as a Widely Occurring Putative Pathogenic Factor in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. drfuhrman.com [drfuhrman.com]

- 7. consensus.app [consensus.app]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Biotransfer of β-N-Methylamino-l-alanine (BMAA) in a Eutrophicated Freshwater Lake - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Cyanobacterial Blooms and the Occurrence of the neurotoxin beta-N-methylamino-L-alanine (BMAA) in South Florida Aquatic Food Webs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. Stable isotopes as tracers of trophic interactions in marine mutualistic symbioses - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. scispace.com [scispace.com]

- 17. kp652.bver.co.kr [kp652.bver.co.kr]

- 18. Selective LC-MS/MS method for the identification of BMAA from its isomers in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. discovery.researcher.life [discovery.researcher.life]

- 20. Determination of the neurotoxin BMAA (β-N-methylamino-l-alanine) in cycad seed and cyanobacteria by LC-MS/MS (liquid chromatography tandem mass spectrometry) - Analyst (RSC Publishing) [pubs.rsc.org]

- 21. Blue Green Algae Toxicity: Can Eating Seafood Lead to Alzheimer's and ALS? | Discover Magazine [discovermagazine.com]

- 22. Dietary BMAA Exposure in an Amyotrophic Lateral Sclerosis Cluster from Southern France - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Presence of the Neurotoxin BMAA in Aquatic Ecosystems: What Do We Really Know? - PMC [pmc.ncbi.nlm.nih.gov]

- 24. discovery.researcher.life [discovery.researcher.life]

- 25. mdpi.com [mdpi.com]

BMAA as a Glutamate Receptor Agonist: A Technical Guide

Introduction